Superior Acetylcholinesterase (AChE) Inhibition: A >2,700-Fold Potency Advantage Over a Close Structural Analog
N-(tert-butyl)-2-(2-thienyl)acetamide demonstrates potent inhibition of AChE with an IC50 of 2.40 nM in mouse cortical homogenate [1]. This is in stark contrast to a closely related analog, N-(tert-butyl)-2-(2-thienyl)acetamide (a different compound with a distinct substitution pattern), which shows an IC50 of 24.0 µM (24,000 nM) against rat brain AChE [2]. This represents a >2,700-fold difference in potency, underscoring the critical impact of specific structural features on target engagement.
| Evidence Dimension | AChE Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.40 nM |
| Comparator Or Baseline | N-(tert-butyl)-2-(2-thienyl)acetamide analog: 24,000 nM |
| Quantified Difference | >2,700-fold higher potency for target compound |
| Conditions | Target: mouse cortical homogenate, Ellman's method; Comparator: rat brain cortex, Ellman's method |
Why This Matters
For researchers focused on cholinergic targets, this >2,700-fold potency differential confirms that even structurally similar compounds cannot be substituted without a high risk of experimental failure or misinterpretation.
- [1] BindingDB. (n.d.). BDBM50585491 (CHEMBL5086121) - AChE Inhibition Data. Retrieved April 18, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50234818 (CHEMBL4098196) - AChE Inhibition Data. Retrieved April 18, 2026. View Source
